

Application Notes: Synthesis and Utility of Morpholine-Bearing Quinoline Derivatives

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Compound of Interest

Compound Name: 4-Chloro-3-(morpholine-4-sulfonyl)-phenylamine

Cat. No.: B181811

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Introduction

The quinoline scaffold is a privileged heterocyclic system that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] In medicinal chemistry, the morpholine moiety is frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[5][6] The presence of the morpholine ring, with its weak basic nitrogen and an opposing oxygen atom, can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier (BBB), making it a valuable functional group in central nervous system (CNS) drug discovery.[6][7]

The combination of a quinoline core with a morpholine substituent has yielded potent bioactive molecules. These hybrid compounds have been investigated for various therapeutic applications, from neurodegenerative diseases to oncology.[7][8] This document provides detailed protocols for the synthesis of a representative morpholine-bearing quinoline derivative and its evaluation as a cholinesterase inhibitor, a target relevant to Alzheimer's disease research.

Applications in Research

Morpholine-bearing quinoline derivatives are versatile tools for researchers in drug discovery and chemical biology. Their primary applications include:

- Neurodegenerative Disease Research: Many derivatives have been synthesized as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease.[8][9] By inhibiting these enzymes, the compounds increase the levels of the neurotransmitter acetylcholine in the brain.
- Oncology: Certain derivatives have been designed as inhibitors of key signaling proteins in cancer, such as Epidermal Growth Factor Receptor (EGFR) and other kinases.[10][11] The morpholine group can form crucial hydrogen bond interactions within the ATP-binding pocket of these enzymes.[11]
- Antimicrobial Drug Discovery: The quinoline core has a long history in antimicrobial agents, and morpholine-substituted analogs continue to be explored for novel antibacterial and antifungal activities.[2][3]
- Structure-Activity Relationship (SAR) Studies: The synthesis of libraries of these compounds allows researchers to systematically probe the SAR, identifying key structural features responsible for potency and selectivity against a specific biological target.[12][13]

Quantitative Data Summary

The following table summarizes the in-vitro biological activity of selected 4-N-phenylaminoquinoline derivatives bearing a morpholine group, evaluated for their inhibitory potential against cholinesterase enzymes.[9]

Compound ID	Linker Length (CH ₂) _n	Substitution (Phenylamino Ring)	AChE IC ₅₀ (μM) [9]	BChE IC ₅₀ (μM) [9]
11g	2	3-OCH ₃ , 4-OH	1.94 ± 0.13	28.37 ± 1.85
11a	3	3-OCH ₃ , 4-OH	11.25 ± 1.07	57.19 ± 3.42
11h	2	4-OH	3.28 ± 0.25	45.33 ± 2.91
11j	2	4-F	4.15 ± 0.33	> 100
12a	3	3-NH ₂ , 4-OH	9.89 ± 0.92	63.81 ± 4.57
Galantamine	N/A	Reference Drug	1.28 ± 0.01	24.41 ± 2.01

Data is presented as the mean \pm standard deviation. IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Synthesis of a Representative Morpholine-Bearing Quinoline Derivative (Compound 11g)

This protocol describes the synthesis of (E)-N-(4-((2-(morpholin-4-yl)ethyl)amino)quinolin-3-yl)-4-hydroxy-3-methoxybenzamide, a derivative that has shown potent cholinesterase inhibition.^[9] The synthesis involves the substitution of a chloroalkyl-quinoline precursor with morpholine.

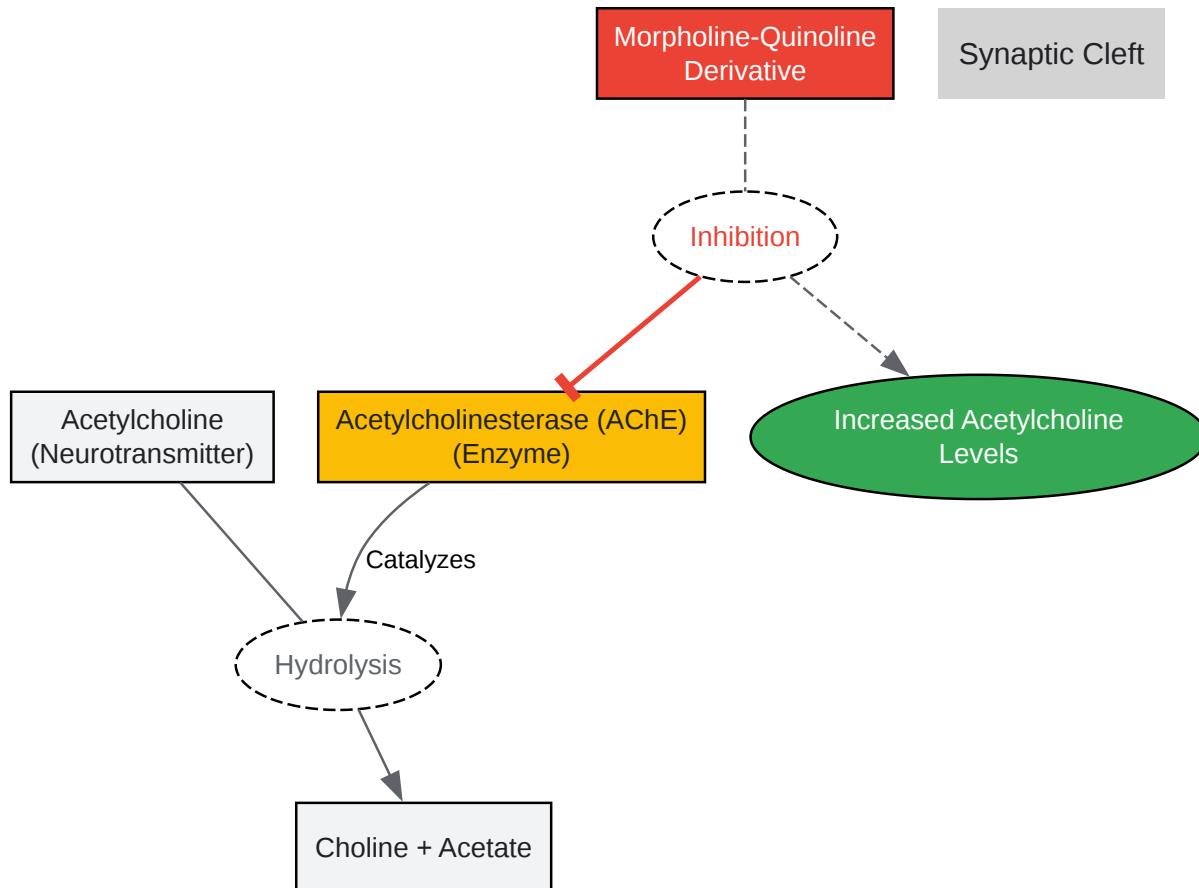
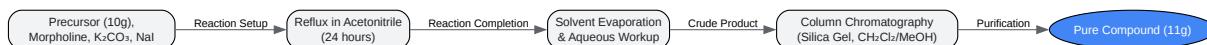
Materials:

- Precursor: (E)-N-(4-((2-chloroethyl)amino)quinolin-3-yl)-4-hydroxy-3-methoxybenzamide (Compound 10g)
- Morpholine
- Sodium Iodide (NaI)
- Potassium Carbonate (K₂CO₃)
- Acetonitrile (CH₃CN)
- Dichloromethane (CH₂Cl₂)
- Methanol (MeOH)
- Deionized Water (H₂O)
- Silica Gel for column chromatography
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
- Rotary evaporator

- Chromatography column

Procedure:

- To a 100 mL round-bottom flask, add the quinoline precursor 10g (0.8 mmol), NaI (1.5 mmol, 0.223 g), and K_2CO_3 (4 mmol, 0.552 g).
- Add 50 mL of acetonitrile (CH_3CN) to the flask.
- Heat the mixture to reflux with stirring for 30 minutes.
- Add morpholine (0.8 mmol) to the reaction mixture.
- Continue to reflux the mixture for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess acetonitrile using a rotary evaporator.
- Partition the resulting residue between dichloromethane (CH_2Cl_2) and deionized water (H_2O).
- Collect the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to dryness to yield the crude product.
- Purify the crude material by silica gel column chromatography using a mobile phase of dichloromethane/methanol (10:1 v/v) to obtain the pure compound 11g.[9]
- Characterize the final product using 1H NMR, ^{13}C NMR, and mass spectrometry.



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